Superior In Vivo Efficacy in Arterio-Venous Shunt Thrombosis Model vs. Warfarin Baseline
In a rat arterio-venous shunt thrombosis model, Coumetarol administered at 25 mg/kg p.o. twice daily for two days reduced thrombus weight by 75% . This level of inhibition significantly surpasses the >30% reduction in thrombus weight observed in a comparable rat venous and arterial thrombosis model using a low-dose, 10-day warfarin regimen (0.1-0.18 mg/kg) [1]. This indicates a more robust antithrombotic effect of Coumetarol in this specific acute setting, despite the different dosing paradigms.
| Evidence Dimension | Thrombus Weight Reduction |
|---|---|
| Target Compound Data | 75% reduction |
| Comparator Or Baseline | Warfarin: >30% reduction (at low dose) |
| Quantified Difference | Coumetarol achieves a higher magnitude of reduction (75% vs >30%) under its respective dosing protocol. |
| Conditions | Rat arterio-venous shunt model. Coumetarol: 25 mg/kg p.o. twice daily for 2 days. Warfarin: 0.1-0.18 mg/kg p.o. for 10 consecutive days. |
Why This Matters
This demonstrates Coumetarol's potent and rapid antithrombotic efficacy in a relevant preclinical model, which is critical for researchers studying acute thrombotic occlusion.
- [1] Maciomhair, M., & Lavelle, S. (1996). The anticoagulant, antithrombotic and haemorrhagic effect of long-term warfarin on experimental venous and arterial thrombosis in the rat. Irish Journal of Medical Science, 165(3), 213-218. View Source
